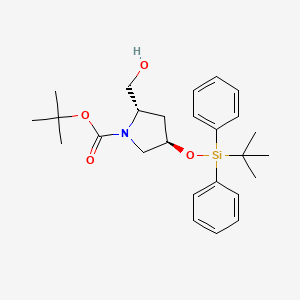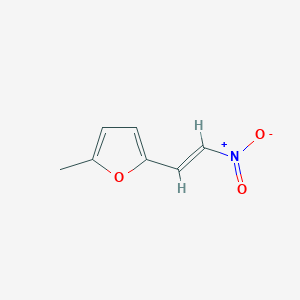![molecular formula C8H15NO B3147201 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL CAS No. 617705-57-4](/img/structure/B3147201.png)
8-Methyl-8-azabicyclo[3.2.1]octan-6-OL
Vue d'ensemble
Description
8-Methyl-8-azabicyclo[3.2.1]octan-6-OL is a chemical compound with the molecular formula C8H15NO . It is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular weight of 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL is 141.2108 . The IUPAC Standard InChI is InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3 .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The synthesis of these alkaloids involves various chemical reactions, including the enantioselective construction of an acyclic starting material and the stereocontrolled formation of the bicyclic scaffold .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 8-Methyl-8-azabicyclo[3.2.1]octan-6-OL, focusing on six unique applications:
Pharmacological Research
8-Methyl-8-azabicyclo[3.2.1]octan-6-OL, also known as tropine, is a key intermediate in the synthesis of tropane alkaloids. These compounds exhibit a wide range of pharmacological activities, including anticholinergic, stimulant, and anesthetic properties . Tropine derivatives are crucial in the development of drugs for treating conditions such as Parkinson’s disease, motion sickness, and gastrointestinal disorders.
Neurochemical Studies
This compound is extensively used in neurochemical research due to its structural similarity to neurotransmitters. It serves as a model compound for studying the binding and activity of neurotransmitter receptors, particularly those involved in cholinergic signaling . This research helps in understanding the mechanisms of neurotransmission and the development of new therapeutic agents for neurological disorders.
Synthetic Organic Chemistry
8-Methyl-8-azabicyclo[3.2.1]octan-6-OL is a valuable scaffold in synthetic organic chemistry. Its rigid bicyclic structure is used to design and synthesize complex organic molecules with high stereochemical control . This makes it an important building block in the synthesis of various natural products and pharmaceuticals.
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reference material for the calibration of analytical instruments and methods. Its well-defined chemical properties make it suitable for use in techniques such as gas chromatography and mass spectrometry . This ensures accurate and reliable analysis of complex mixtures in various research and industrial applications.
Biochemical Assays
8-Methyl-8-azabicyclo[3.2.1]octan-6-OL is employed in biochemical assays to study enzyme kinetics and inhibition. It acts as a substrate or inhibitor in assays designed to investigate the activity of enzymes involved in neurotransmitter metabolism . These studies are essential for understanding enzyme function and for the development of enzyme-targeted drugs.
Material Science
In material science, this compound is explored for its potential use in the development of novel materials with specific properties. Its unique structure can be incorporated into polymers and other materials to enhance their mechanical, thermal, and chemical properties . This application is particularly relevant in the design of advanced materials for industrial and technological applications.
Safety And Hazards
Propriétés
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-9-6-3-2-4-7(9)8(10)5-6/h6-8,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPVPVJLCPBGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1C(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methyl-8-azabicyclo[3.2.1]octan-6-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-methoxyphenyl)-6,6-dimethyl-2-thioxo-1,2,3,5,6,8-hexahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)


![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B3147138.png)






![3-[(2-Methoxyethyl)sulfamoyl]propanoic acid](/img/structure/B3147199.png)


